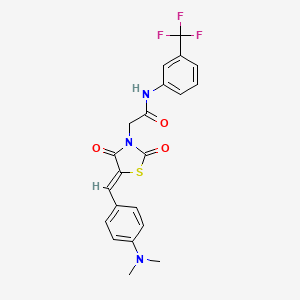

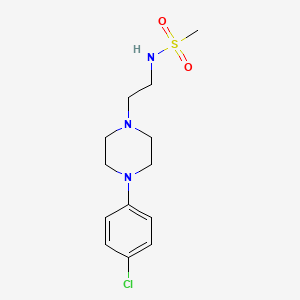

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide” is not explicitly mentioned in the search results .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the search results .Applications De Recherche Scientifique

Synthetic Chemistry and Pharmacology

The synthesis of methanesulfonates of specific compounds demonstrates the utility of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide in the development of antifungal agents. These compounds are designed for the treatment and prevention of systemic fungal infections, showcasing the chemical's role in creating therapeutically relevant molecules (PestiJaan et al., 1998).

Materials Science

In materials science, the sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite in aqueous medium demonstrates a route to introduce mixed-side-chain macrocyclic chelates. This process highlights the compound's significance in modifying macrocycles, which could have implications in material synthesis and functionalization (van Westrenen & Sherry, 1992).

Radiochemical Synthesis

The radiochemical synthesis of high affinity, selective sigma receptor ligands showcases the application of this compound in developing compounds for imaging and therapeutic purposes. The synthesis involves fluoride displacement on a bismethanesulfonate salt, highlighting its role in producing compounds with high radiochemical and chemical purity (Kiesewetter & Costa, 1993).

Mécanisme D'action

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors, leading to a series of biochemical reactions that result in the activation or inhibition of downstream signaling pathways.

Biochemical Pathways

Upon binding to the D4 dopamine receptors, this compound can influence several signaling pathways. For instance, it can affect the adenylate cyclase pathway , leading to changes in the levels of cyclic AMP, a crucial secondary messenger in cells . It can also influence the mitogen-activated protein kinase (MAPK) pathway and G protein-coupled inward rectifier potassium (GIRK) channels , which play key roles in cellular responses to various stimuli.

Pharmacokinetics

The presence of the piperazine ring and polar nitrogen atoms in the piperazine ring could enhance favorable interaction with macromolecules, potentially impacting itsabsorption, distribution, metabolism, and excretion (ADME) properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of certain transporters, such as those that transport only adenosine, can be increased in an acidic environment . This could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2S/c1-20(18,19)15-6-7-16-8-10-17(11-9-16)13-4-2-12(14)3-5-13/h2-5,15H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWKTPXEVYPUCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B3016971.png)

![11-acetyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3016974.png)

![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide](/img/structure/B3016981.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)

![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)